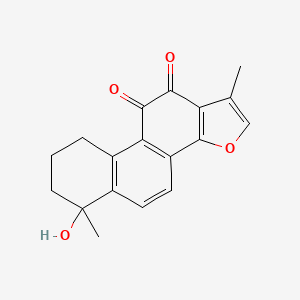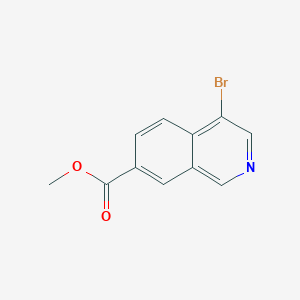
Methyl 4-bromoisoquinoline-7-carboxylate
Vue d'ensemble
Description
Methyl 4-bromoisoquinoline-7-carboxylate is a compound that is structurally related to various isoquinoline derivatives synthesized for different applications, including potential SPECT tracers for NMDA receptor studies, and as scaffolds in the synthesis of natural products and drug development. The compound itself is not explicitly synthesized in the provided papers, but the methods and structural analyses of similar compounds offer insights into its potential synthesis, molecular structure, and reactivity.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including halogenation, lithiation, reductive amination, and cycloaddition reactions. For instance, the synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was achieved through a non-isotopic nucleophilic halogen exchange, starting from a differently substituted dihydroquinoline carboxylic acid . Another example is the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline via lithiation of Schiff's bases, followed by reductive amination . These methods could potentially be adapted for the synthesis of this compound by altering the substitution pattern on the isoquinoline ring.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be complex, with substituents affecting the overall conformation and reactivity. X-ray structural analysis has been used to determine the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, which could provide a basis for predicting the structure of this compound . The presence of substituents on the isoquinoline ring can lead to the formation of intramolecular hydrogen bonds, as seen in the case of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate .
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions, including bromination, aminomethylation, and hydrogenolysis. The bromination of 8-methylquinoline-5-carboxylic acid and its derivatives has been studied, which is relevant for understanding the reactivity of the bromo substituent in this compound . Aminomethylation and subsequent hydrogenolysis have been used as an alternative to direct methylation of metalated isoquinolines, which could be a viable route for introducing a methyl group at a specific position on the isoquinoline ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can be inferred from their molecular structure and the nature of their substituents. For example, the presence of strong intramolecular hydrogen bonds can influence the solubility and stability of the compound . The crystal structure can also provide information on the intermolecular interactions that may affect the compound's melting point and other physical properties . Although the specific properties of this compound are not detailed in the provided papers, the properties of structurally related compounds can offer valuable insights.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Evaluation
Methyl 4-bromoisoquinoline-7-carboxylate is used in the synthesis of various compounds with potential biological activities. For instance, Delgado et al. (2012) synthesized a series of isoquinolinequinones, evaluating their cytotoxic activity against several human tumor cell lines. They found that compounds in this series showed moderate to high potency, with certain derivatives exhibiting notable antitumor activity (Delgado et al., 2012).
Novel Isoquinoline Isomers
Research by Van Baelen et al. (2008) involved the synthesis of new isoquinoline isomers starting from 4-bromoisoquinoline. These compounds, previously undescribed in literature, provide a basis for further exploration in various scientific applications (Van Baelen et al., 2008).
Photolabile Protecting Group
The compound has also been used in the development of photolabile protecting groups. Fedoryak and Dore (2002) described the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, noting its increased solubility and usefulness in biological contexts (Fedoryak & Dore, 2002).
Antitumor Activity
Miyamoto et al. (1990) synthesized a series of quinoline-3-carboxylic acids with a focus on their antibacterial activity. One of the compounds exhibited potent antibacterial activity against various bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-bromoisoquinoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-9-8(4-7)5-13-6-10(9)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPFPFQGYSIGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=CC(=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214211 | |
| Record name | 7-Isoquinolinecarboxylic acid, 4-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2007916-56-3 | |
| Record name | 7-Isoquinolinecarboxylic acid, 4-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Isoquinolinecarboxylic acid, 4-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromoisoquinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Aza-bicyclo[2.2.1]heptane-2,6-dicarboxylic acid 2-tert-butyl ester](/img/structure/B3028321.png)

![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)
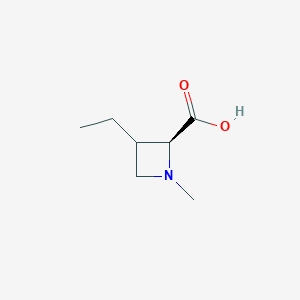
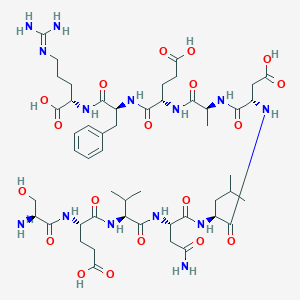


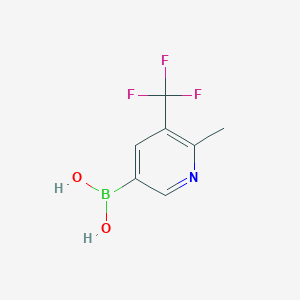
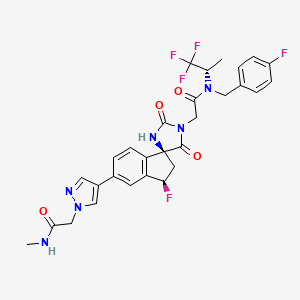

![9,10-Bis[phenyl(m-tolyl)-amino]anthracene](/img/structure/B3028339.png)
